molecular formula C12H18N2O3 B7585710 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one

4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one

Cat. No. B7585710
M. Wt: 238.28 g/mol
InChI Key: ODYMGICWKHGQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that plays an important role in regulating various physiological processes, including sleep, heart rate, and blood flow. The adenosine A1 receptor is one of four subtypes of adenosine receptors and is primarily found in the brain, heart, and kidneys. DPCPX is widely used in scientific research to study the role of the adenosine A1 receptor in various physiological and pathological conditions.

Mechanism of Action

4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one acts as a competitive antagonist of the adenosine A1 receptor, meaning that it binds to the receptor and blocks the binding of adenosine. This results in a decrease in the activity of the receptor and a reduction in the downstream physiological effects of adenosine.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one has been shown to have a number of biochemical and physiological effects. For example, 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one has been shown to increase wakefulness and reduce the amount of non-rapid eye movement (NREM) sleep in rats. 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one has also been shown to increase heart rate and blood pressure in rats, as well as to reduce blood flow to the kidney.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one in scientific research is its high selectivity for the adenosine A1 receptor, which allows for more precise manipulation of the receptor's activity. However, one limitation of using 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.

Future Directions

There are a number of future directions for research involving 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one. For example, 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one could be used in combination with other drugs to investigate potential synergistic effects on the adenosine A1 receptor. Additionally, 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one could be used in animal models of various diseases to investigate the role of the adenosine A1 receptor in disease pathogenesis and potential therapeutic interventions. Finally, further research could be done to develop longer-acting analogs of 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one with improved pharmacokinetic properties.

Synthesis Methods

4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one can be synthesized through a multi-step process involving the reaction of 3,3-dimethylpiperazine-2,6-dione with 3,4-dihydro-2H-pyran-6-carboxylic acid, followed by protection of the amino group with a tert-butyloxycarbonyl (Boc) group and subsequent deprotection with trifluoroacetic acid. The resulting intermediate is then reacted with 1,3-dimethyluric acid to yield 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one.

Scientific Research Applications

4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one is widely used in scientific research to study the role of the adenosine A1 receptor in various physiological and pathological conditions. For example, 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one has been used to investigate the role of the adenosine A1 receptor in regulating sleep, as well as its potential as a therapeutic target for sleep disorders. 4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one has also been used to study the role of the adenosine A1 receptor in regulating blood flow and heart rate, as well as its potential as a therapeutic target for cardiovascular diseases.

properties

IUPAC Name

4-(3,4-dihydro-2H-pyran-6-carbonyl)-3,3-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2)11(16)13-6-7-14(12)10(15)9-5-3-4-8-17-9/h5H,3-4,6-8H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYMGICWKHGQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CCCCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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